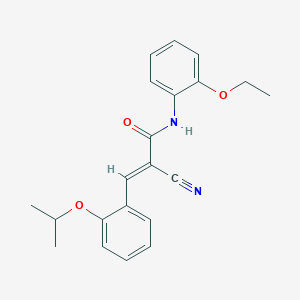
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide is a chemical compound that belongs to the class of amide derivatives. It is a yellowish powder with a molecular formula of C23H25N2O3 and a molecular weight of 387.46 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide involves the inhibition of specific enzymes and signaling pathways. It has been shown to selectively inhibit protein tyrosine phosphatases, which play a crucial role in regulating cell growth, differentiation, and survival. This compound also inhibits phosphodiesterases, which are involved in the regulation of intracellular cyclic nucleotide levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide are diverse and depend on the specific target enzyme or signaling pathway. Inhibition of protein tyrosine phosphatases can lead to the activation of various intracellular signaling pathways, which can affect cell growth, differentiation, and survival. Inhibition of phosphodiesterases can lead to an increase in intracellular cyclic nucleotide levels, which can affect various physiological processes such as smooth muscle relaxation, platelet aggregation, and insulin secretion.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide in lab experiments include its potent inhibitory activity, selectivity, and potential applications in various fields. However, there are also limitations to its use, such as its potential toxicity, limited solubility, and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are many future directions for the study of (E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide. One potential area of research is the development of more efficient and selective synthesis methods. Another area of research is the investigation of its potential use in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Additionally, the study of its mechanism of action and its effects on various signaling pathways can provide valuable insights into the regulation of cellular processes.
Synthesemethoden
The synthesis of (E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide can be achieved using various methods. One common method involves the reaction between 2-ethoxybenzoyl chloride and 2-isopropoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-cyanophenylboronic acid in the presence of a base to yield the final product.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against various enzymes such as protein tyrosine phosphatases and phosphodiesterases. This compound has also been investigated for its potential use in the treatment of cancer, diabetes, and other diseases.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-25-20-12-8-6-10-18(20)23-21(24)17(14-22)13-16-9-5-7-11-19(16)26-15(2)3/h5-13,15H,4H2,1-3H3,(H,23,24)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWLOJOTNOJANA-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-ethoxyphenyl)-3-(2-propan-2-yloxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2650995.png)
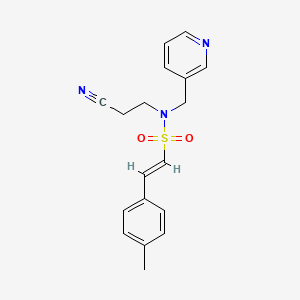
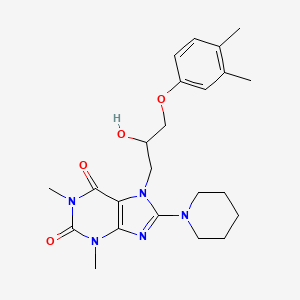
![1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2650999.png)
![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2651001.png)
![2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2651002.png)
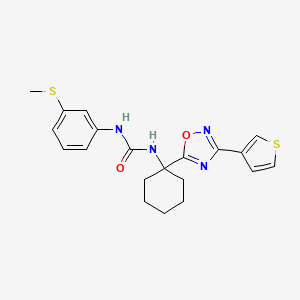
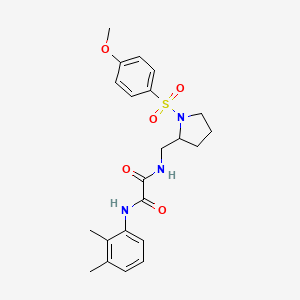
![3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2651007.png)
![(2S,5R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-pyridin-2-ylpyrrolidine-2-carboxylic acid](/img/structure/B2651008.png)
![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2651010.png)
![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2651015.png)

![(3,4-Difluorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2651018.png)